3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Description
3,4-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole derivative characterized by a methoxymethyl substituent at the 2-position of the benzimidazole core and a 3,4-dimethoxybenzamide group at the 5-position. The methoxy groups likely enhance solubility and influence binding interactions, as seen in related compounds like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 312514-87-7), which shares the dimethoxybenzamide motif .
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-23-10-17-20-13-6-5-12(9-14(13)21-17)19-18(22)11-4-7-15(24-2)16(8-11)25-3/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
CAUVLKSILILIQE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Critical Reaction Steps
Detailed Synthesis Procedures
Step 1: Benzimidazole Core Synthesis
The benzimidazole core is synthesized via cyclization of o-phenylenediamine with a carboxylic acid derivative. For 2-(methoxymethyl)-1H-benzimidazole:
-
Raw Materials : o-Phenylenediamine, methyl chloromethyl ether, and a carboxylic acid (e.g., acetic acid).
-
Reaction Pathway :
Example Protocol :
Step 2: 3,4-Dimethoxybenzamide Preparation
The 3,4-dimethoxybenzoyl chloride intermediate is synthesized as follows:
-
Esterification : 3,4-Dimethoxybenzoic acid is treated with methanol and H₂SO₄ to form the methyl ester.
-
Hydrazinolysis : The ester undergoes hydrazinolysis with hydrazine hydrate to yield 3,4-dimethoxybenzohydrazide.
-
Activation : Conversion of the hydrazide to the corresponding acid chloride using thionyl chloride (SOCl₂) in DMF.
Key Optimization :
Step 3: Coupling Reaction
The benzimidazole and benzamide units are coupled via an amidation reaction:
-
Reactants : 2-(Methoxymethyl)-1H-benzimidazole (1 eq), 3,4-dimethoxybenzoyl chloride (1.2 eq).
-
Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DMAP (0.5 eq) in DMF, 25°C, 24 h.
-
Workup : Dilution with EtOAc, washing with brine, and purification via column chromatography.
Yield : ~60–70% (dependent on coupling efficiency and steric hindrance).
Analytical Characterization
Post-synthesis characterization is critical to confirm structural integrity:
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Microwave-Assisted Synthesis :
-
Conditions : CuI (5 mol%), l-proline (30 mol%), Cs₂CO₃ (3 eq), DMF, 130°C, 1 h.
-
Advantage : Reduced reaction time (1 h vs. 24 h) with comparable yields (~65%).
Comparative Analysis with Related Compounds
The synthesis of analogous benzimidazole-benzamide hybrids reveals trends in reactivity:
Key Insight : Methoxymethyl substituents on benzimidazole enhance solubility and coupling efficiency compared to bulkier groups like isopropyl.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: These reactions can lead to diverse products, such as derivatives with altered functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzimidazole derivatives, including 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide, exhibit significant anticancer properties. A study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries, indicating that benzimidazole derivatives can effectively inhibit tumor growth in multicellular spheroids . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Benzimidazole derivatives have shown promising antimicrobial activity against various bacterial strains. A comprehensive review highlighted that certain benzimidazole compounds exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The specific structure of 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide may enhance its efficacy against resistant strains.
Antiviral Effects
Some studies have reported antiviral properties associated with benzimidazole derivatives. For instance, compounds similar to 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide have been evaluated for their effectiveness against viruses like Bovine Viral Diarrhea Virus (BVDV) and Rotavirus . The presence of specific functional groups in the benzimidazole framework contributes to its antiviral activity.
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been documented. Certain compounds have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, a derivative was shown to exhibit significant inhibition of COX-2 with an IC50 value lower than standard anti-inflammatory drugs like diclofenac .
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of benzimidazole compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that several derivatives, including those structurally related to 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide, demonstrated significant cytotoxic effects on cancer cell lines .
Case Study 2: Antimicrobial Evaluation
A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics . This highlights the potential of these compounds as alternatives in treating resistant infections.
Case Study 3: Anti-inflammatory Assessment
In another study focused on anti-inflammatory properties, several benzimidazole derivatives were evaluated for their ability to inhibit COX enzymes. The findings revealed that some compounds displayed superior anti-inflammatory effects compared to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential use in managing inflammatory diseases .
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Structure: Incorporates a triazole-thiazole-aryl hybrid chain. Properties: The bromophenyl group may increase lipophilicity and alter binding affinity compared to the methoxymethyl group in the target compound. Molecular docking studies suggest distinct binding poses in enzyme interactions .
- 2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzimidazole-5-Carboxamide () :
Data Table: Selected Benzimidazole Derivatives
Benzimidazole-Benzamide Hybrids
- N-(1,3-Benzothiazol-2-yl)-3,4-Dimethoxybenzamide (CAS: 312514-87-7): Structure: Replaces benzimidazole with benzothiazole, retaining the dimethoxybenzamide group.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) :
Substituent Effects on Pharmacological Activity
- Methoxy vs.
- Alkyl vs.
Research Findings and Challenges
- Synthetic Challenges :
- Biological Activity Trends :
- Benzimidazoles with triazole-thiazole chains () show promise as enzyme inhibitors, while carboxamide derivatives () are explored for antimicrobial activity .
Biological Activity
3,4-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Molecular Structure:
- Molecular Formula: C16H18N3O3
- Molecular Weight: 302.34 g/mol
- IUPAC Name: 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
The biological activity of 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of bacterial topoisomerases, particularly in Escherichia coli (E. coli). It selectively inhibits E. coli topoisomerase I while exhibiting minimal toxicity towards human cells, making it a candidate for antibiotic development .
- DNA Interaction: The compound has demonstrated the ability to intercalate with DNA, leading to the disruption of DNA replication and transcription processes in bacterial cells. This mechanism is crucial for its antibacterial properties .
Antibacterial Activity
Research indicates that 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values have been determined through systematic studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli K-12 | 8 |
| E. faecalis | 10 |
| K. pneumoniae | 12 |
The compound's selectivity for bacterial over mammalian cells suggests a favorable safety profile for potential therapeutic applications .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on mammalian cell lines. Results indicate that at concentrations required for antibacterial activity, the compound does not exhibit significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HEK293 (Human) | >100 |
| MCF-7 (Breast Cancer) | >100 |
These findings highlight the compound's potential as a safe antibacterial agent with minimal side effects on human cells .
Case Studies
A notable study investigated the effects of this compound on E. coli topoisomerase I and II. The results demonstrated that while the compound effectively inhibited E. coli topoisomerase I at low concentrations (MIC = 8 µg/mL), it did not significantly inhibit human topoisomerases at similar concentrations, confirming its selective action .
Q & A
Q. What are the optimized synthetic routes for 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by benzamide coupling. Key steps include:
- Benzimidazole Formation : Reacting 4-methoxy-1,2-phenylenediamine derivatives with α-haloketones or aldehydes under acidic conditions (e.g., glacial acetic acid) to form the benzimidazole ring .
- Benzoylation : Coupling the benzimidazole intermediate with 3,4-dimethoxybenzoyl chloride in solvents like dichloromethane or toluene, using triethylamine as a base to neutralize HCl byproducts .
- Methoxymethyl Introduction : Alkylation of the benzimidazole nitrogen with methoxymethyl chloride in the presence of a base like K₂CO₃ .
Critical Parameters : - Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Reactions often require reflux (e.g., 80–100°C) for 6–12 hours to ensure completion .
- Catalysts : Use of Pd-based catalysts for cross-coupling steps can enhance regioselectivity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Benzimidazole Core : Look for aromatic protons in the δ 7.0–8.5 ppm range and NH protons (δ 10–12 ppm, broad singlet) .
- Methoxymethyl Group : Three protons as a singlet at δ 3.3–3.5 ppm (OCH₂O) and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~399 g/mol) and fragmentation patterns consistent with methoxymethyl and benzamide groups .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating the compound’s anticancer activity, and what endpoints should be measured?
Methodological Answer:
- Cell Lines : Use cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) with high expression of targets like kinases or apoptosis regulators .
- Assay Design :
- MTT/PrestoBlue Assays : Measure cell viability after 48–72 hours of exposure (IC₅₀ values) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .
- Target Engagement : Use ELISA or Western blotting to assess inhibition of enzymes like Transglutaminase 2 (TG2), which is structurally similar to the compound’s benzamide derivatives .
Data Interpretation : Compare dose-response curves across cell lines and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How do structural modifications (e.g., methoxy groups) impact the compound’s binding affinity to biological targets?
Methodological Answer:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between methoxy groups and target proteins (e.g., TG2’s hydrophobic pockets) .
- SAR Studies :
- Methoxy Position : 3,4-Dimethoxy substitution on benzamide enhances π-π stacking with aromatic residues in enzyme active sites, as seen in analogs .
- Methoxymethyl Group : The CH₂OCH₃ moiety on benzimidazole increases solubility without steric hindrance, improving bioavailability .
Experimental Validation : Synthesize analogs (e.g., mono-methoxy or halogenated derivatives) and compare IC₅₀ values in enzymatic assays .
Q. How should researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Source Analysis :
- Cell Line Variability : Check for differences in genetic backgrounds (e.g., p53 status) or culture conditions .
- Assay Protocols : Standardize incubation times and serum concentrations to minimize variability .
- Data Normalization : Use Z-score normalization for high-throughput screening data to account for plate-to-plate variation .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, such as consistent activity against hematological cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
